What is Ertugliflozin-d9 and its primary use in research?
What is Ertugliflozin-d9 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ertugliflozin-d9, a deuterated analog of the anti-diabetic drug Ertugliflozin. It details its primary application in research as an internal standard for quantitative bioanalysis, the mechanism of action of its parent compound, and a comprehensive experimental protocol for its use in a typical pharmacokinetic study.
Introduction to Ertugliflozin-d9
Ertugliflozin-d9 is a stable isotope-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] In Ertugliflozin-d9, nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Ertugliflozin but with nearly identical chemical properties and chromatographic behavior.[2]
The primary and critical use of Ertugliflozin-d9 in research is as an internal standard for the quantification of Ertugliflozin in biological matrices such as plasma and urine. In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the deuterated standard to a sample allows for precise and accurate measurement of the non-labeled drug. Ertugliflozin-d9 helps to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical method. The use of stable isotope-labeled internal standards is a widely accepted best practice in bioanalytical method development and is recommended by regulatory agencies.
Mechanism of Action of Ertugliflozin
Ertugliflozin, the non-deuterated parent compound, is an oral medication used to treat type 2 diabetes mellitus.[3][4][5] Its therapeutic effect is achieved through the inhibition of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[3][4]
Under normal physiological conditions, SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By selectively inhibiting SGLT2, Ertugliflozin blocks this reabsorption process, leading to an increased excretion of glucose in the urine (glycosuria). This glucose-lowering effect is independent of insulin secretion or action.[3][4] The resulting caloric loss can also contribute to a modest reduction in body weight and blood pressure.[3][6][7]
Mechanism of action of Ertugliflozin in the renal proximal tubule.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Ertugliflozin determined in human studies. The accurate measurement of these parameters is often facilitated by the use of a deuterated internal standard like Ertugliflozin-d9.
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Fasted state | [8] |
| Maximum Plasma Concentration (Cmax) | 288.28 ng/mL | 15 mg single oral dose, fasted | [8] |
| Linearity Range in Plasma | 1-500 ng/mL | LC-MS/MS method | [8] |
| Correlation Coefficient (r²) | > 0.99 | LC-MS/MS method | [8] |
Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma using a deuterated internal standard (in this cited case, Ertugliflozin-d5, which is methodologically equivalent to using Ertugliflozin-d9).
Objective: To determine the concentration of Ertugliflozin in human plasma samples from a pharmacokinetic study.
Internal Standard: Ertugliflozin-d9 (or a similar deuterated analog like Ertugliflozin-d5).
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Ertugliflozin reference standard
-
Ertugliflozin-d9 internal standard
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Water (deionized or Milli-Q)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a specified amount of Ertugliflozin-d9 solution (internal standard).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v) |
| Flow Rate | 1 mL/min |
| Ionization Mode | Positive ion electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ertugliflozin) | m/z 437.4 → 329.2 |
| MRM Transition (Ertugliflozin-d5) | m/z 442.2 → 334.3 |
Note: The MRM transition for Ertugliflozin-d9 would be adjusted based on its specific molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. nbinno.com [nbinno.com]
- 8. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
